N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine
CAS No.: 2309188-41-6
Cat. No.: VC6915959
Molecular Formula: C17H20N4O4
Molecular Weight: 344.371
* For research use only. Not for human or veterinary use.
![N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine - 2309188-41-6](/images/structure/VC6915959.png)
Specification
CAS No. | 2309188-41-6 |
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Molecular Formula | C17H20N4O4 |
Molecular Weight | 344.371 |
IUPAC Name | [3-(pyrimidin-4-ylamino)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Standard InChI | InChI=1S/C17H20N4O4/c1-23-13-6-11(7-14(24-2)16(13)25-3)17(22)21-8-12(9-21)20-15-4-5-18-10-19-15/h4-7,10,12H,8-9H2,1-3H3,(H,18,19,20) |
Standard InChI Key | YRQUCVKKAUNSAI-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Introduction
Chemical Structure and Molecular Features
The core structure of N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine comprises three critical regions:
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3,4,5-Trimethoxybenzoyl group: A substituted benzoyl fragment known for its role in binding to the colchicine site of tubulin, as seen in combretastatin A-4 (CA-4) analogs .
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Azetidine ring: A four-membered nitrogen-containing heterocycle that introduces conformational rigidity and influences pharmacokinetic properties.
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Pyrimidin-4-amine: A bicyclic aromatic amine that may participate in hydrogen bonding and π-π stacking interactions with biological targets.
The spatial arrangement of these groups likely enables strong interactions with tubulin, as observed in structurally related compounds. For example, the trimethoxybenzoyl group in 5k (a triazole-based analog) demonstrated potent tubulin polymerization inhibition (IC50 = 0.66 μM), surpassing CA-4 (IC50 = 1.3 μM) . Similarly, azetidine-containing derivatives like 3c exhibited IC50 values of 0.75 μM in tubulin assembly assays .
Synthetic Pathways and Regioselectivity
While no explicit synthesis of N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is documented, its preparation can be inferred from analogous methodologies:
Stepwise Synthesis of Analogous Compounds
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Condensation and Cyclization: As described for triazole derivatives , dimethyl cyanodithioimidocarbonate reacts with substituted anilines to form intermediates, which undergo cyclization with hydrazine hydrate to yield 5-amino-1,2,4-triazoles.
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Aroylation: Treatment with 3,4,5-trimethoxybenzoyl chloride introduces the benzoyl group at the sterically favorable N-1 position of the heterocycle . X-ray crystallography confirms regioselectivity in similar systems .
For azetidine-based compounds, the synthetic route may involve:
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Azetidine functionalization: Introducing the pyrimidin-4-amine group via nucleophilic substitution or coupling reactions.
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Benzoylation: Reaction with 3,4,5-trimethoxybenzoyl chloride under mild basic conditions.
Antiproliferative Activity and Tubulin Interaction
Although biological data for the exact compound are unavailable, structurally related molecules exhibit significant antitumor effects:
Cell Line Sensitivity
Leukemic cell lines (Jurkat, RS4;11) show 2–100-fold greater sensitivity to triazole-based analogs compared to solid tumors (HeLa, HT-29, MCF-7) . This selectivity may arise from differences in tubulin isoform expression or drug uptake mechanisms.
Structure-Activity Relationship (SAR) Insights
Key structural determinants of activity in related compounds include:
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Electron-Donating Substituents: Methoxy groups on the benzoyl ring enhance tubulin binding by mimicking the natural ligand’s hydrophobic interactions .
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Heterocycle Size: Azetidine’s smaller ring size versus triazole or pyridine may improve solubility without sacrificing potency, as seen in 3c .
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Amino Group Positioning: The pyrimidin-4-amine’s orientation likely influences hydrogen bonding with tubulin’s β-subunit, analogous to the 5-amino group in triazole derivatives .
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